Valganciclovir, the L-valyl ester of ganciclovir, is a prodrug that exhibits antiviral activity. [] It is classified as a nucleoside analog, specifically a guanosine analog. [, ] In scientific research, Valganciclovir serves as a valuable tool for studying cytomegalovirus (CMV) infection, its prevention, and potential treatment strategies. [, , , , , , , ]
Synthesis Analysis
One method for synthesizing Valganciclovir involves the direct synthesis from a ganciclovir condensation compound. [] This method starts with the condensation reaction of a starting material, followed by the removal of the catalyst and the first solvent through evaporation. Hydrolysis is then carried out by adding a second solvent, which is subsequently removed by evaporation. Water is added to clarify the solution, followed by decolorization and filtration. Crystallization and centrifugal drying yield a crude product of ganciclovir. The crude ganciclovir is then reacted with a third solvent in a reactor, heated and stirred, and then cooled and filter-pressed to obtain a first filter cake and first filtrate. Valganciclovir is synthesized directly from the first filtrate. []
Molecular Structure Analysis
Valganciclovir is a valine ester prodrug of ganciclovir. [, ] Its molecular structure consists of a ganciclovir molecule linked to a valine molecule via an ester bond. [, ] This structural feature significantly enhances the oral bioavailability of the drug compared to ganciclovir. [, ]
Mechanism of Action
Valganciclovir itself does not possess antiviral activity. [, ] Upon oral administration, it is rapidly absorbed and converted to ganciclovir, the active antiviral agent. [, ] Ganciclovir acts as a nucleoside analog that inhibits viral DNA polymerase, thereby blocking viral replication. [, ]
Physical and Chemical Properties Analysis
Valganciclovir is a white to off-white crystalline powder. [] It exhibits good solubility in water and is formulated as an oral tablet or solution. []
Applications
Prevention of Cytomegalovirus Infection: Valganciclovir is widely studied for its efficacy in preventing CMV infection in solid organ transplant recipients. [, , , , , , , , , , ] Researchers have explored different durations of prophylaxis, comparing it to preemptive therapy and evaluating its impact on CMV disease, DNAemia, and graft rejection. [, , , , , , , , , , ]
Treatment of Cytomegalovirus Disease: Valganciclovir is also investigated as a treatment for CMV disease in solid organ transplant recipients. [, , , , , , , ] Studies have focused on its effectiveness in treating CMV retinitis, colitis, and viremia, comparing it to intravenous ganciclovir in terms of efficacy, safety, and convenience. [, , , , , , , ]
Preemptive Therapy for Cytomegalovirus Infection: Research has explored the use of Valganciclovir as preemptive therapy, initiated upon detection of CMV DNAemia, in hematopoietic stem cell transplant recipients and other hematological patients. [, ] Studies have assessed its efficacy in preventing CMV disease and its impact on viral load. [, ]
Investigation of Antiviral Resistance: Valganciclovir's role in the development of antiviral resistance has been investigated in research. [, , , ] Studies have analyzed the emergence of resistance-associated mutations in the CMV genome following Valganciclovir treatment and compared its resistance profile to other antiviral agents. [, , , ]
Exploration of New Therapeutic Applications: Research has explored potential applications of Valganciclovir in treating other diseases, including glioblastoma, chronic fatigue syndrome, and Kaposi's sarcoma. [, , , ] Studies have evaluated its antiviral effects against HHV-6 and EBV in patients with chronic fatigue syndrome, its impact on survival in glioblastoma patients, and its efficacy in targeting lytic KSHV infection in Kaposi's sarcoma. [, , , ]
Future Directions
Optimizing Dosing Regimens: Further research is needed to establish optimal dosing strategies for different patient populations, taking into account factors such as age, renal function, and concomitant medications. [, , , ]
Personalized Medicine Approaches: Investigating the use of pharmacogenomic markers to personalize Valganciclovir therapy based on individual patient characteristics and predicting drug response and toxicity could enhance its efficacy and safety. [, ]
Combination Therapies: Investigating the use of Valganciclovir in combination with other antiviral agents or immunomodulatory drugs could provide synergistic effects and improve treatment outcomes, particularly in cases of resistant CMV infection. [, ]
Expanding Therapeutic Applications: Continuing to explore the potential therapeutic benefits of Valganciclovir in other diseases beyond CMV infection, such as glioblastoma, chronic fatigue syndrome, and Kaposi's sarcoma, could lead to novel treatment strategies for these conditions. [, , , ]
Related Compounds
Ganciclovir
Compound Description: Ganciclovir is a synthetic guanosine analogue with antiviral activity against cytomegalovirus (CMV). It is a nucleoside analogue that inhibits viral DNA polymerase. Ganciclovir is the active metabolite of Valganciclovir [, , , , , , , , , , , , , , , , , , , ].
Relevance: Ganciclovir is the active metabolite of Valganciclovir. Valganciclovir is a prodrug of Ganciclovir that is converted to Ganciclovir in the body [, , , , , , , , , , , , , , , , , , , ]. Valganciclovir was developed to improve the oral bioavailability of Ganciclovir [, , , , , , , , , , , , , , , , , , , ].
Foscarnet
Compound Description: Foscarnet is an inorganic pyrophosphate analogue that inhibits viral DNA polymerase and is used to treat CMV infections resistant to Ganciclovir [, , , , , ].
Relevance: Foscarnet is often used as a second-line treatment for CMV infection in cases where Valganciclovir or Ganciclovir are ineffective or not tolerated [, , , , , ].
Cidofovir
Compound Description: Cidofovir is a nucleotide analogue that inhibits viral DNA polymerase and has activity against CMV [, ].
Relevance: Similar to Foscarnet, Cidofovir offers another treatment option for CMV infections, particularly when resistance or intolerance to Valganciclovir or Ganciclovir arises [, ].
Acyclovir
Compound Description: Acyclovir is a synthetic nucleoside analogue that inhibits viral DNA polymerase and is primarily used to treat herpes simplex virus (HSV) infections [, ].
Relevance: While Valganciclovir is primarily used for CMV, it is also structurally similar to Acyclovir, which is used for HSV. The use of Acyclovir in some studies highlights the overlapping therapeutic landscape of antiviral agents [, ].
Valacyclovir
Compound Description: Valacyclovir is the L-valyl ester prodrug of Acyclovir. It is converted to Acyclovir in the body and is used to treat HSV infections [].
Relevance: Valacyclovir, as a prodrug of Acyclovir, shares a structural similarity with Valganciclovir, as both are valyl esters designed to enhance the bioavailability of their respective active metabolites [].
Famciclovir
Compound Description: Famciclovir is the oral prodrug of penciclovir, a guanosine analogue that inhibits viral DNA polymerase. It is used to treat HSV and varicella-zoster virus (VZV) infections [].
Relevance: The mention of Famciclovir alongside Valganciclovir underscores the variety of antiviral prodrugs available, each targeting specific viral DNA polymerases for therapeutic benefit [].
Maribavir
Compound Description: Maribavir is a benzimidazole riboside that inhibits the viral UL97 kinase, an enzyme essential for CMV replication. It is indicated for the treatment of refractory or resistant CMV infections [].
Relevance: Maribavir provides a novel mechanism of action against CMV, offering an alternative for cases where Valganciclovir resistance emerges, particularly due to mutations in the UL97 gene [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Valganciclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults with AIDS. Valganciclovir hydrochloride is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases. CMV diseases, including CMV retinitis, can be opportunistic infections(OIs) of HIV.
Valganciclovir Hydrochloride is a hydrochloride salt form of valganciclovir, a prodrug form of ganciclovir, a nucleoside analog of 2'-deoxyguanosine, with antiviral activity. After phosphorylation, valganciclovir is incorporated into DNA, resulting in inhibition of viral DNA polymerase, and viral replication. A ganciclovir prodrug and antiviral agent that is used to treat CYTOMEGALOVIRUS RETINITIS in patients with AIDS, and for the prevention of CYTOMEGALOVIRUS INFECTIONS in organ transplant recipients who have received an organ from a CMV-positive donor. See also: Valganciclovir (is salt form of).
m-Chloramphenicol erythro form is an impurity of Chloramphenicol. Chloramphenicol is an antibiotic used for the treatment of a number of bacterial infections.
Cilastatin Ammonium Salt is the sodium salt of Cilastatin, which prevents renal metabolism of penem and carbapenem antibiotics by specific and reversible dehydropeptidase I inhibition. It can be used as antibacterial adjunct.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone, is an impurity of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake.